6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione
Overview
Description
6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a fused pyrrolo-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with azidomethyl intermediates, followed by electrophilic cyclization using iodine . This method allows for the formation of the fused ring system with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a promising candidate for anticancer drug development.
Biological Studies: The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms.
Chemical Research: Its unique structure and reactivity make it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspase-9, leading to apoptosis in cancer cells . The compound also affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound can induce cell death and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have shown antiproliferative activity.
Triazolo[4,3-b]pyridazine Derivatives: These compounds also exhibit anticancer properties and interact with similar molecular targets.
Uniqueness
6a-methyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis and inhibit key signaling pathways makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
6a-methyl-5-phenyl-3,3a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-12-9(7-13-14-12)10(16)15(11(12)17)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBRQTCAJKVGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CN=N1)C(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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